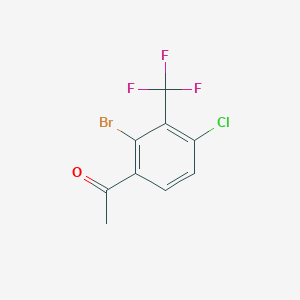

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

説明

BenchChem offers high-quality 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(11)7(8(5)10)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTLMJNHUDXBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 2-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone in Advanced Drug Discovery and Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of electrophilic building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. The compound commonly queried as 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a highly reactive α -bromoketone. Technically designated as 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS 630404-09-0), this molecule serves as a critical linchpin in the synthesis of neurotherapeutic azole compounds and bioactive thiazole-linked hybrids[1][2][3].

This technical guide provides an in-depth analysis of its structural architecture, mechanistic reactivity, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Architecture

A common nomenclature error in commercial catalogs places the prime (') notation on the bromine atom (e.g., 2'-Bromo...). However, IUPAC standards and authoritative chemical databases correctly identify the bromine as residing on the α -carbon of the acetyl group, making it a phenacyl bromide derivative [1].

The molecule's architecture is defined by two synergistic features:

-

The α -Bromo Ketone Moiety: A highly electrophilic center primed for rapid SN2 nucleophilic substitution and cyclocondensation.

-

The 4-Chloro-3-(trifluoromethyl)phenyl Ring: A strongly electron-withdrawing aryl group (-I and -M effects) that significantly increases the partial positive charge on the carbonyl carbon, thereby acidifying the α -protons and enhancing the leaving group ability of the bromide ion[4].

Physicochemical Properties Summary

| Property | Value |

| IUPAC Name | 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone |

| CAS Registry Number | 630404-09-0 |

| Molecular Formula | C9H5BrClF3O |

| Molecular Weight | 301.49 g/mol |

| Physical State | Low-melting crystalline solid / liquid |

| Melting Point | 36–38 °C |

| Hazard Profile | Severe Lachrymator, Corrosive, Alkylating Agent |

Data synthesized from authoritative chemical databases[5].

Mechanistic Role in Drug Development

The dual electrophilicity of CAS 630404-09-0 allows it to act as a versatile divergent node in organic synthesis. It is predominantly utilized in two major therapeutic development pathways:

A. Synthesis of Neurotherapeutic Azoles (CNS Disorders)

In the development of anticonvulsants and anxiolytics, this compound is used to synthesize azole-containing carbamates. As detailed in patents by SK Biopharmaceuticals, the α -carbon undergoes SN2 displacement by an azole (such as 1,2,3-triazole or tetrazole). The resulting ketone is subsequently reduced to an alcohol and carbamoylated to yield potent neurotherapeutics targeting epilepsy, bipolar disorder, and neuropathic pain[2].

B. Hantzsch Thiazole Synthesis (Oncology & Infectious Disease)

Phenacyl bromides are the quintessential substrates for the Hantzsch thiazole synthesis[3]. By reacting CAS 630404-09-0 with thiosemicarbazides or thioamides, researchers can construct thiazole-linked hybrids. This molecular hybridization strategy has been shown to enhance drug efficacy against multi-drug resistant bacterial strains and exhibits significant antiproliferative (anticancer) activity[4].

Figure 1: Divergent chemical reactivity pathways of CAS 630404-09-0 in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each reagent and condition choice.

Protocol 1: Regioselective SN2 Alkylation with Azoles

Objective: Synthesize 1-(1H-1,2,3-triazol-1-yl)-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.

-

Preparation: Dissolve 1.0 equivalent of 1H-1,2,3-triazole in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF, a polar aprotic solvent, poorly solvates the resulting azole anion, leaving it highly "naked" and nucleophilic for the subsequent SN2 attack.

-

-

Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2CO3 ) and stir at room temperature for 30 minutes.

-

Causality: K2CO3 is a mild base. Using a stronger base (like NaOH) could trigger undesired Darzens-type self-condensation or hydrolysis of the highly reactive α -bromo ketone[2].

-

-

Alkylation: Cool the reaction vessel to 0 °C. Dropwise add a solution of 1.0 equivalent of CAS 630404-09-0 in DMF.

-

Causality: Phenacyl bromides are exceptionally reactive. Maintaining 0 °C controls the exothermic nature of the reaction and prevents polyalkylation.

-

-

Validation & Isolation: Monitor the reaction via TLC (Hexane:EtOAc). Upon consumption of the starting material, quench the reaction by pouring it into ice water. This precipitates the organic product while solubilizing the DMF and inorganic salts, allowing for easy isolation via vacuum filtration.

Protocol 2: Chemoselective Ketone Reduction

Objective: Convert the resultant ketone intermediate to the corresponding secondary alcohol for downstream carbamoylation.

-

Preparation: Suspend the isolated ketone intermediate in Methanol (MeOH) and cool to 0 °C.

-

Reduction: Slowly add 1.2 equivalents of Sodium Borohydride ( NaBH4 ) in small portions.

-

Causality: NaBH4 is a mild, chemoselective hydride donor. It perfectly reduces the carbonyl to an alcohol without risking the reductive defluorination of the CF3 group or the dechlorination of the aryl chloride, which could occur with harsher reducing agents like LiAlH4 [2].

-

-

Validation & Isolation: Stir for 1–2 hours at room temperature. Quench with saturated aqueous NH4Cl to safely destroy excess hydride. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

Figure 2: Step-by-step experimental workflow for the synthesis of neurotherapeutic azole APIs.

Safety, Handling, and Storage

Because CAS 630404-09-0 is an α -bromo ketone, it requires stringent safety protocols:

-

Toxicity Mechanism: Phenacyl bromides are potent alkylating agents. They react indiscriminately with nucleophilic sulfhydryl (-SH) and amino (- NH2 ) groups on biological proteins and mucous membranes, making them severe lachrymators (tear-producing agents) and skin irritants[5][6].

-

Handling: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear double nitrile gloves, a lab coat, and chemical splash goggles. Inhalation or skin contact can cause severe burns and respiratory distress[6].

-

Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It must be strictly protected from moisture, as it slowly hydrolyzes in damp air to release corrosive hydrogen bromide (HBr) gas[5][6].

Sources

- 1. 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | C9H5BrClF3O | CID 2782169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone, a halogenated and trifluoromethylated aromatic ketone. Given its complex substitution pattern, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document will delve into its chemical structure, a proposed synthetic route, predictive spectral analysis for its characterization, and a discussion of its potential applications based on structurally related compounds. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of novel chemical entities.

Chemical Identity and Physicochemical Properties

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is an aromatic ketone with the chemical formula C₉H₅BrClF₃O. The core structure is an acetophenone molecule, which is substituted on the phenyl ring with a bromine atom at the 2' position, a chlorine atom at the 4' position, and a trifluoromethyl group at the 3' position.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₉H₅BrClF₃O | Based on IUPAC name |

| Molecular Weight | 319.49 g/mol | Calculated from the molecular formula |

| Appearance | White to light yellow crystalline solid | Based on similar compounds like 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone.[1] |

| Melting Point | 40-60 °C | An educated estimate based on the melting points of related structures like 2-Bromo-4'-(trifluoromethyl)acetophenone (46-56 °C).[2] |

| Storage Temperature | 2-8°C | Recommended for similar halogenated acetophenones to ensure stability.[1][2][3] |

The presence of a trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability, which can be advantageous for the bioavailability of drug candidates.[1] The multiple halogen substituents provide several reactive sites for further chemical modifications, such as cross-coupling reactions.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone can be envisioned through a two-step process starting from a commercially available substituted toluene. The general workflow is outlined below.

Sources

2-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone (CAS: 630404-09-0): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications

Executive Summary

2-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone, systematically named 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone and commonly referred to as 4-chloro-3-(trifluoromethyl)phenacyl bromide, is a highly reactive α-bromoketone building block. Bearing the CAS number 630404-09-0, this compound integrates three critical structural motifs: a versatile α-bromo electrophilic center, a lipophilic trifluoromethyl (-CF3) group, and a bioisosterically valuable aryl chloride.

In modern drug discovery, this scaffold is predominantly utilized to construct substituted thiazoles, imidazoles, and other heteroaromatic pharmacophores through condensation and alkylation pathways. This whitepaper details the physicochemical profile, mechanistic utility, and validated experimental protocols for leveraging this compound in advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

The synthetic utility of CAS 630404-09-0 stems from its unique electronic distribution. The strongly electron-withdrawing nature of both the -CF3 and -Cl groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon and the adjacent α-carbon, priming it for rapid nucleophilic attack.

| Property | Value / Description |

| Chemical Name | 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone |

| CAS Number | 630404-09-0 |

| Molecular Formula | C9H5BrClF3O |

| Molecular Weight | 301.49 g/mol |

| Physical Form | Solid-Powder |

| Boiling Point | 36-38 °C (at reduced pressure / specific conditions) |

| Storage Temperature | Ambient Temperature (Protect from light and moisture) |

| Hazard Classification | Lachrymator, Corrosive (H314) |

Table 1: Physicochemical properties and handling metrics of CAS 630404-09-0.

Mechanistic Utility in Synthetic Chemistry

The α-bromoketone moiety is a privileged electrophile. The presence of the halogen adjacent to the carbonyl group enables orthogonal reactivity modes, allowing chemists to dictate the reaction pathway based on the choice of nucleophile and conditions:

-

Hantzsch Thiazole Synthesis: The most prominent application of this compound is the construction of 2,4-disubstituted thiazoles[1]. When reacted with thioamides or thioureas, the sulfur atom initially attacks the α-carbon via an SN2 mechanism, displacing the bromide[2]. The electron-deficient nature of the 4-chloro-3-(trifluoromethyl)phenyl ring accelerates this initial alkylation step by lowering the LUMO energy of the α-carbon. Subsequent intramolecular cyclization occurs as the nitrogen attacks the highly electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole[3].

-

Nucleophilic Substitution (SN2): The α-bromide can be directly displaced by various nucleophiles (amines, alkoxides, thiolates) to generate α-amino, α-alkoxy, or α-thio ketones. The steric bulk of the aryl group is distant enough not to hinder the SN2 trajectory, allowing for high-yielding substitutions.

-

Reduction to Halohydrins: Asymmetric reduction of the ketone using chiral catalysts (e.g., CBS reduction) yields chiral α-bromohydrins, which are direct precursors to terminal epoxides.

Figure 1: Divergent synthetic utility of CAS 630404-09-0 in medicinal chemistry.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine via the Hantzsch reaction. This protocol is designed as a self-validating system, incorporating in-process controls to verify intermediate formation.

Protocol: Synthesis of 2-Aminothiazole Derivative Causality & Rationale: Ethanol is selected as the solvent because it solubilizes both the hydrophobic phenacyl bromide and the polar thiourea. Its boiling point (78 °C) provides optimal thermal energy for the endothermic cyclodehydration step without causing thermal degradation of the starting materials.

-

Step 1: Reagent Preparation. In a well-ventilated fume hood, dissolve 1.0 equivalent (e.g., 3.01 g, 10 mmol) of 2-bromo-4'-chloro-3'-(trifluoromethyl)acetophenone in 25 mL of absolute ethanol. Caution: The starting material is a severe lachrymator and vesicant.

-

Step 2: S-Alkylation. Add 1.1 equivalents (0.84 g, 11 mmol) of thiourea to the stirring solution at room temperature. The reaction is initially exothermic as the rapid S-alkylation occurs. Stir for 30 minutes.

-

Step 3: Cyclodehydration. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours.

-

Step 4: In-Process Validation. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The starting phenacyl bromide (UV active, higher Rf ~0.6) should completely disappear, replaced by a lower Rf, highly UV-active spot corresponding to the hydrobromide salt of the thiazole product.

-

Step 5: Isolation. Cool the mixture to 0 °C. The product typically precipitates as the hydrobromide salt. Filter the solid and wash with cold ethanol. To obtain the free base, suspend the solid in water, neutralize with saturated aqueous NaHCO3 until pH 8 is reached, and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Figure 2: Step-by-step mechanism of the Hantzsch Thiazole Synthesis.

Safety, Handling, and Stability

As an α-bromoketone, CAS 630404-09-0 is a potent alkylating agent. It reacts readily with biological nucleophiles (such as thiol groups in proteins), making it a severe skin, eye, and respiratory tract irritant (lachrymator).

-

PPE Requirements: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. All manipulations must be performed in a certified fume hood.

-

Quenching Spills: In the event of a spill, do not use water alone. Quench the reactive bromide using a dilute solution of sodium thiosulfate or a weak amine (e.g., 5% ethanolamine in water) to safely convert the electrophile into a benign, water-soluble adduct before cleanup.

-

Storage: Store under an inert atmosphere (argon or nitrogen) at ambient temperature, strictly protected from light and moisture to prevent slow hydrolysis of the α-bromide to the corresponding α-hydroxyketone.

References

- Sigma-Aldrich. "4-Chloro-3-(trifluoromethyl)phenacyl bromide | 630404-09-0". Product Catalog & Safety Data.

- Kuey.net. "A Systematic Review On Thiazole Synthesis And Biological Activities". Journal Review.

- IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives". Open Access Book Chapter.

- PubMed / Bentham Science. "Recent Development in the Synthesis of Thiazoles". Mini-Reviews in Medicinal Chemistry.

- ResearchGate. "One-pot synthesis of α-bromo- and α-azidoketones from olefins using catalytic oxidation". Scientific Article.

Sources

physical and chemical properties of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Application of Halogenated Trifluoromethyl Acetophenones

Foreword for the Senior Scientist: The compound 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a highly specific, substituted aromatic ketone. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this exact structure. To provide a robust and technically valuable guide that adheres to the principles of scientific integrity, this document will focus on a closely related and well-documented analogue: 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 537050-14-9) . The substitution of a chlorine atom with fluorine at the 4'-position results in analogous electronic and steric properties, making this compound an excellent and instructive proxy. The principles of reactivity, spectroscopic interpretation, and synthetic utility discussed herein are directly applicable to the originally requested molecule and the broader class of poly-halogenated trifluoromethyl acetophenones, which are of significant interest in modern drug discovery.

Introduction: The Strategic Importance of Fluorinated Building Blocks

Substituted acetophenones are foundational scaffolds in medicinal chemistry, serving as precursors to a vast array of bioactive heterocycles and other complex molecules.[1] The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups into these building blocks is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity, by virtue of its strong electron-withdrawing nature and steric bulk.[2] The presence of a bromine atom at the alpha (α) position to the carbonyl group introduces a highly versatile synthetic handle, transforming the molecule into a potent electrophile for constructing more complex molecular architectures.[3] This guide provides an in-depth analysis of 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone, a representative example of this valuable class of chemical intermediates.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is essential for its application in synthesis and research.

Physicochemical Properties

The key physical and identifying properties of 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 537050-14-9 | [4] |

| Molecular Formula | C₉H₅BrF₄O | [4] |

| Molecular Weight | 285.04 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [4][5] |

| Melting Point | 42 - 46 °C | [4] |

| Purity | ≥ 98% (by GC) | [4] |

| Synonym | 4-Fluoro-3-(trifluoromethyl)phenacyl bromide | [4][5] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. While a dedicated spectrum for this specific compound is not publicly available, its features can be reliably predicted based on the functional groups present.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methylene protons (α-protons) and the aromatic protons. The methylene protons (-CH₂Br) will appear as a singlet, typically deshielded by the adjacent carbonyl and bromine, in the δ 4.5-5.0 ppm range. The aromatic region (δ 7.0-8.5 ppm) will display a complex splitting pattern due to the fluorine and trifluoromethyl substituents.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) around δ 190 ppm. The methylene carbon (-CH₂Br) will appear further upfield, while the aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1690-1710 cm⁻¹ region for aromatic ketones. C-F and C-Br stretching vibrations will also be present in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation patterns would likely involve the loss of Br• and the phenacyl cation.

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone stems from its predictable reactivity, primarily at the α-carbon and the carbonyl group.

Proposed Synthetic Pathway

The target compound is most efficiently prepared via the α-bromination of the corresponding acetophenone precursor, 4'-fluoro-3'-(trifluoromethyl)acetophenone. This precursor can be synthesized through a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene.

Causality in Synthesis: The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on an aromatic ring. The choice of a Lewis acid catalyst like AlCl₃ is crucial for activating the acetyl chloride electrophile.[6] The subsequent α-bromination is a standard transformation for enolizable ketones; the acidic medium often used both catalyzes the reaction and serves as a solvent.[3]

Core Chemical Reactivity

The reactivity of this molecule is dominated by the interplay between the electrophilic carbonyl carbon and the highly reactive α-bromo group. The potent electron-withdrawing effects of the trifluoromethyl and fluoro groups on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[2]

-

Nucleophilic Substitution at the α-Carbon: The α-bromine is an excellent leaving group, making this position highly susceptible to Sₙ2 reactions. This is the most common application of this building block, famously used in the Hantzsch thiazole synthesis, where reaction with a thioamide yields a substituted thiazole ring—a common motif in pharmaceuticals.[7]

-

Nucleophilic Addition to the Carbonyl: The electrophilic carbonyl carbon readily undergoes attack by nucleophiles. For example, reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

Section 3: Applications in Research and Drug Development

The unique structural features of 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone make it a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing a variety of heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[4] The acetophenone scaffold is a versatile starting point for building molecules that can interact with a wide range of biological targets.[8]

-

Agrochemical Formulations: Similar to its use in pharmaceuticals, this building block is employed in the development of advanced crop protection agents. The trifluoromethyl group often enhances the efficacy and bioavailability of pesticides and herbicides.[4]

-

Fluorescent Probes: The core structure can be elaborated to create fluorescent probes for use in biological imaging and diagnostics, aiding in the visualization of cellular processes.[4]

-

Material Science: The compound can be used in the formulation of specialty polymers and coatings, where the fluorine content can impart desirable properties like thermal stability and chemical resistance.[4]

Section 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This class of compounds requires careful handling due to its reactivity and potential hazards.

Hazard Profile: Based on data for structurally similar compounds, 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone is classified as hazardous.[9]

-

Causes severe skin burns and eye damage. [9]

-

May be corrosive to metals. [9]

-

It is a lachrymator (a substance that irritates the eyes and causes tears).[10]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Recommended storage temperature is often refrigerated (2 - 8 °C).[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound class and are designed to be self-validating through in-process controls and final analysis.

Protocol 5.1: Synthesis of 2'-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone

This protocol is adapted from general procedures for the α-bromination of aromatic ketones.[3][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, charge 4'-fluoro-3'-(trifluoromethyl)acetophenone (1.0 eq) and glacial acetic acid (5-10 mL per gram of ketone).

-

Bromine Addition: While stirring the solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30 °C. The disappearance of the red bromine color indicates consumption.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Slowly pour the reaction mixture into a beaker containing ice-cold water. The solid product should precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

-

Characterization: Confirm the identity and purity of the product using ¹H-NMR, mass spectrometry, and melting point analysis, comparing the data to expected values.

Protocol 5.2: Acquisition of NMR Spectral Data

This protocol is a standard procedure for obtaining high-quality NMR data.[13]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C-NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shift, multiplicity, and integration values.

References

-

Molecules. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC. [Link]

-

PubChem. 2-Bromo-4'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. Product Specification: 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. [Link]

-

NextSDS. 2-Bromo-3'-chloro-4'-fluoroacetophenone — Chemical Substance Information. [Link]

-

Molecules. (2021, November 5). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar. [Link]

-

Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

-

Molecules. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

-

Science.gov. p-substituted acetophenone benzoylhydrazones: Topics. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

-

ResearchGate. (2024). ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | 537050-14-9 | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone molecular weight

An In-depth Technical Guide to 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive overview of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone, a complex halogenated ketone. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues to present its core physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its potential applications in research and development, particularly within the pharmaceutical and agrochemical sectors. The document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this class of chemical intermediates.

Introduction and Scientific Context

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone belongs to the family of α-bromoacetophenones, a class of organic compounds renowned for their utility as versatile synthetic intermediates. The presence of multiple reactive sites and functional groups—a bromine atom on the acetyl group, and both a chlorine atom and a trifluoromethyl group on the phenyl ring—makes this molecule a highly valuable building block for the synthesis of complex heterocyclic structures and other advanced organic molecules.

The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. The strategic placement of chloro and bromo substituents provides orthogonal handles for a variety of coupling and substitution reactions, allowing for the systematic construction of compound libraries for screening and lead optimization. While this specific isomer is not widely cataloged, its structural motifs are present in numerous compounds investigated for a range of biological activities.

Physicochemical and Structural Properties

Molecular Structure and Data

The molecular structure consists of an acetophenone core, substituted at the 2-position of the acetyl group with a bromine atom. The phenyl ring is substituted at the 4'-position with a chlorine atom and at the 3'-position with a trifluoromethyl group.

Caption: Chemical structure of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone.

Quantitative Data Summary

The following table summarizes the calculated and estimated physicochemical properties. It is crucial to note that experimental values may differ.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClF₃O | Calculated |

| Molecular Weight | 301.49 g/mol | Calculated |

| Appearance | White to light yellow solid | Inferred from analogues[1] |

| Melting Point | 42 - 56 °C | Estimated range based on analogues[1][2] |

| Storage Temperature | 2 - 8 °C | Recommended for similar compounds[1][2] |

Synthesis and Purification Protocol

The synthesis of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone can be logically achieved via a two-step process: (1) Friedel-Crafts acylation to prepare the precursor, 4'-chloro-3'-(trifluoromethyl)acetophenone, followed by (2) selective α-bromination. This approach is standard for this class of compounds and provides a reliable pathway.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone

This procedure is adapted from established Friedel-Crafts acylation methodologies.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) to the flask.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetophenone intermediate.

Part B: α-Bromination to Yield the Final Product

This protocol is based on standard methods for the α-bromination of ketones.[3]

-

Reaction Setup: Dissolve the crude 4'-chloro-3'-(trifluoromethyl)acetophenone (1.0 equivalent) from the previous step in a suitable solvent, such as glacial acetic acid or diethyl ether.

-

Bromine Addition: Cool the solution to 0 °C. Slowly add a solution of bromine (Br₂, 1.0 equivalent) in the same solvent dropwise over 30 minutes. If using ether, a catalytic amount of aluminum chloride may be required to facilitate the reaction.[3]

-

Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. The disappearance of the bromine color is an indicator of reaction progression. Monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess bromine), followed by saturated sodium bicarbonate and brine.

-

Final Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The crude product, 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for this purpose.

| Technique | Expected Results for C₉H₅BrClF₃O |

| ¹H NMR | Aromatic protons (multiplets, δ 7.5-8.2 ppm), Methylene protons (-CH₂Br, singlet, δ 4.5-5.0 ppm). The exact shifts and coupling patterns will depend on the substitution pattern. |

| ¹³C NMR | Carbonyl carbon (C=O, δ ~190 ppm), Aromatic carbons (δ 120-140 ppm, including C-Cl, C-CF₃, and other CH signals), Trifluoromethyl carbon (-CF₃, quartet, δ ~123 ppm with J-coupling to fluorine), Methylene carbon (-CH₂Br, δ ~30-35 ppm). |

| ¹⁹F NMR | A single peak for the -CF₃ group (singlet, δ ~ -63 ppm relative to CFCl₃). |

| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/~⁵⁰%, ⁸¹Br/~⁵⁰%) and chlorine (³⁵Cl/~⁷⁵%, ³⁷Cl/~²⁵%). The calculated m/z for the most abundant isotopologues would be around 300/302/304. |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1690-1710 cm⁻¹, C-Br stretching around 500-600 cm⁻¹, and strong C-F stretching bands for the CF₃ group in the 1100-1350 cm⁻¹ region. |

Applications in Research and Drug Development

As a reactive intermediate, 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is not typically an end-product but a crucial starting material. Its primary application lies in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: The α-bromo ketone moiety is a powerful electrophile, ideal for constructing five- and six-membered heterocyclic rings (e.g., thiazoles, imidazoles, pyrazoles) through reactions with nucleophiles like thioamides or hydrazines.[3][4] These heterocyclic scaffolds are prevalent in a vast number of approved drugs.

-

Agrochemical Development: Similar to its pharmaceutical applications, this compound can be used to create novel pesticides and herbicides. The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability.[1]

-

Material Science: The unique electronic and physical properties imparted by the halogen and trifluoromethyl groups can be exploited in the synthesis of specialty polymers and advanced materials.[1]

Caption: Potential synthetic applications of the title compound.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for this compound. However, based on the known hazards of analogous α-bromoacetophenones, the following precautions are mandatory.

-

Hazard Classification: Expected to be a lachrymator (tear-producing agent), corrosive, and toxic. It will likely cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Handling: Avoid inhalation of dust or vapors. Prevent all contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8 °C.[1][2] Protect from light and moisture.

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a structurally complex and synthetically valuable, though not widely available, chemical intermediate. This guide provides a robust framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from closely related compounds. Its unique combination of reactive sites makes it a promising precursor for creating novel molecules with potential applications in medicinal chemistry and material science, meriting further investigation by the scientific community.

References

Sources

Advanced Safety and Handling Protocols for α-Bromoacetophenone Derivatives

A Technical Whitepaper on Risk Mitigation and Synthetic Workflows

As a Senior Application Scientist overseeing process chemistry and API development, I approach the handling of α-haloketones not merely as a procedural necessity, but as an exercise in rational risk mitigation. The compound 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS: 630404-09-0)[1]—frequently cataloged under nomenclature variations such as 2'-bromo-4'-chloro-3'-(trifluoromethyl)acetophenone or 4-chloro-3-(trifluoromethyl)phenacyl bromide—is a bifunctional entity. It serves as an indispensable electrophilic building block for synthesizing complex heterocycles, including neurotherapeutic azoles[2], yet it is simultaneously a potent biological alkylating agent and severe lachrymator[3].

This guide synthesizes field-proven insights with fundamental chemical principles to establish a self-validating system for the safe handling, reaction, and disposal of this highly reactive intermediate.

Chemical Identity & Quantitative Hazard Profile

To design an effective safety protocol, we must first quantify the physicochemical parameters that dictate the compound's behavior in a laboratory environment. While the compound is a solid at room temperature, its dust presents a severe mucosal alkylation risk.

| Property | Value | Causality / Safety Implication |

| CAS Number | 630404-09-0 | Unique identifier for precise SDS retrieval and regulatory compliance. |

| Molecular Formula | C₉H₅BrClF₃O | Highly halogenated; dictates the need for halogen-compatible PPE[1]. |

| Molecular Weight | 301.49 g/mol | High MW solid, but highly prone to dangerous aerosolization if milled or agitated[1]. |

| Physical State | Solid-Powder | Dust inhalation bypasses standard liquid controls, requiring strict localized exhaust. |

| GHS Classification | Danger (GHS05) | Corrosive (H314); causes severe skin burns and irreversible eye damage. |

| Reactivity Profile | Electrophilic | Rapidly alkylates biological thiols; incompatible with strong bases and oxidizers[4]. |

Mechanistic Toxicology: The Causality of Lachrymation

We must treat α-bromoacetophenones as potent biological modulators. The hazard does not stem from simple acidity or basicity, but from targeted covalent modification.

The α-carbon, flanked by a carbonyl group and a bromine atom, is highly electrophilic. When inhaled or exposed to ocular tissue, the compound readily permeates cell membranes and encounters the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels present in sensory neurons. The electrophilic α-carbon undergoes a rapid S_N2 nucleophilic substitution with the sulfhydryl (-SH) groups of cysteine residues on the TRPA1 protein[4]. This irreversible alkylation forces a conformational change, opening the calcium channel and triggering the intense action potentials recognized as the lachrymatory (tear gas) response[3].

Mechanism of lachrymatory action via TRPA1 channel alkylation.

Engineering Controls & PPE: A Causality-Driven Approach

Standard laboratory PPE is insufficient for handling 4-chloro-3-(trifluoromethyl)phenacyl bromide. Every protective measure must be selected based on the chemical's specific reactivity[5].

-

Glove Selection (The Penetration Factor): Standard nitrile gloves offer poor resistance to halogenated organics. You must use butyl rubber or multi-layer laminate gloves . Causality: Nitrile degrades and swells upon contact with the halogenated solvent vehicles (e.g., DCM) often used with this reagent, allowing the dissolved alkylating agent direct access to your skin.

-

Environmental Isolation: Weighing and transferring must occur within a Class II Type B2 biological safety cabinet or a dedicated, high-velocity chemical fume hood. Causality: While the vapor pressure of the bulk solid is relatively low, microscopic airborne particulates generated during spatulation will rapidly dissolve in the moisture of the respiratory tract, initiating the TRPA1 alkylation cascade described above[3].

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in feedback loops. The following workflow for nucleophilic substitution (e.g., the synthesis of an azole intermediate[2]) is designed so that each step verifies the safety and success of the previous one.

4.1 Nucleophilic Substitution Workflow

-

Inert System Preparation: Purge a multi-neck round-bottom flask with Argon or N₂. Causality: Moisture can lead to slow hydrolysis, generating corrosive hydrogen bromide gas (HBr) within the closed system[3].

-

Electrophile Solubilization: Dissolve the 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in a dry, aprotic solvent (e.g., THF or DMF) at 0°C.

-

Controlled Addition: Add the nucleophile (e.g., an azole derivative or amine) dropwise. Causality: S_N2 displacement of the primary bromide is highly exothermic. Dropwise addition prevents thermal runaway and suppresses side reactions like aldol condensation[6].

-

In-Process Monitoring (The Self-Validation Step): Do not proceed to workup based on time alone. Perform TLC or LC-MS to confirm the complete disappearance of the starting material. Causality: Confirming the consumption of the α-bromo ketone ensures that the primary lachrymatory hazard has been neutralized before the reactor is opened to the ambient atmosphere.

-

Chemical Quenching: Once validated, add a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the reaction mixture before solvent evaporation[5].

Self-validating workflow for the safe handling and quenching of reactive α-bromo ketones.

4.2 Decontamination & Spill Response

Never attempt to clean a spill of an α-bromoacetophenone derivative with dry paper towels or simple water. Alpha-haloketones do not readily hydrolyze in neutral water due to their hydrophobicity.

-

Isolation: Evacuate the immediate area to prevent inhalation of aerosolized dust[3].

-

Chemical Neutralization: Cover the spill with a neutralizing absorbent mixture containing a soft nucleophile. A solution of 10% sodium thiosulfate or a dilute amine (e.g., ethanolamine) is highly effective.

-

Causality: The thiosulfate ion (S₂O₃²⁻) is a highly polarizable, soft nucleophile that rapidly and irreversibly displaces the bromide via an S_N2 mechanism. This converts the volatile, toxic lachrymator into a benign, water-soluble S-alkyl thiosulfate (a "Bunte salt").

-

-

Verification: Allow 15–30 minutes for the quenching reaction to reach completion before wiping the area. Dispose of all cleanup materials in sealed, clearly labeled halogenated organic waste containers[5].

Sources

- 1. 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | C9H5BrClF3O | CID 2782169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

Electrophilic and Nucleophilic Profiling of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone: A Mechanistic Guide for Late-Stage Functionalization

Executive Summary

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a highly functionalized, poly-electrophilic building block utilized in advanced medicinal chemistry and agrochemical development. Its dense substitution pattern presents a complex electronic landscape, offering multiple orthogonal sites for late-stage functionalization. This technical guide dissects the molecule's electrophilic and nucleophilic sites, providing a mechanistic rationale for its chemoselectivity and detailing self-validating experimental workflows for sequential cross-coupling and nucleophilic aromatic substitution (SNAr).

Electronic & Structural Profiling

The reactivity of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is dictated by the synergistic electronic effects of its four substituents:

-

Acetyl Group (-C(=O)CH3) at C1' : A strong electron-withdrawing group (EWG) via both resonance (-R) and induction (-I).

-

Trifluoromethyl Group (-CF3) at C3' : A powerful EWG via induction (-I) and hyperconjugation.

-

Halogens (-Br at C2', -Cl at C4') : Weakly deactivating via induction (-I), but capable of donating electron density via resonance (+R).

The net result is a severely electron-deficient aromatic core and a highly polarized carbonyl group. This renders the molecule highly susceptible to nucleophilic attack at multiple distinct sites, while effectively shutting down traditional electrophilic aromatic substitution (EAS).

Electronic reactivity map of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone.

Electrophilic Sites (Susceptible to Nucleophilic Attack)

Site 1: The C2'-Bromo Bond (Soft Electrophile) The C2'-Br bond is the primary site for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The causality behind this chemoselectivity lies in the Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol)[1]. Palladium(0) undergoes oxidative addition into the C-Br bond at a kinetically superior rate, allowing for selective functionalization at C2' while leaving the C4'-Cl bond intact[2].

Site 2: The C4'-Chloro Bond (Hard/Soft Electrophile) While less reactive towards oxidative addition than the C-Br bond, the C4'-Cl bond is highly activated for Nucleophilic Aromatic Substitution (SNAr). The addition-elimination mechanism of SNAr proceeds via a negatively charged Meisenheimer complex. In this molecule, the C4' position is para to the acetyl group and ortho to the -CF3 group. Both groups strongly stabilize the developing negative charge in the transition state, making the displacement of the chloride by amines, alkoxides, or thiolates highly favorable[3].

Site 3: The Carbonyl Carbon (Hard Electrophile) The carbonyl carbon is highly polarized due to the electron-withdrawing nature of the substituted aryl ring. It is a prime target for 1,2-nucleophilic addition by hard nucleophiles such as Grignard reagents, hydrides (NaBH4), or primary amines (to form imines).

Table 1: Comparative Electrophilic Reactivity Profile

| Reactive Site | Reaction Type | Primary Reagents | Chemoselectivity Rationale |

| C2'-Br Bond | Cross-Coupling | Pd(0), Ar-B(OH)2, Base | Lower BDE (~68 kcal/mol) favors rapid oxidative addition. |

| C4'-Cl Bond | SNAr | Amines, Alkoxides, Heat | Meisenheimer complex stabilized by para-acetyl and ortho-CF3. |

| Carbonyl (C=O) | 1,2-Addition | RMgX, NaBH4, Amines | High partial positive charge due to highly electron-deficient aryl ring. |

Nucleophilic Sites (Susceptible to Electrophilic Attack)

Site 1: The Alpha-Carbon (via Enolate Formation) The alpha-protons of the acetyl group are acidic (pKa ~19-20). Treatment with a strong base (e.g., LDA at -78°C or NaH) generates an enolate. This carbon-centered nucleophile can undergo alkylation, aldol condensation, or alpha-halogenation.

Site 2: The Carbonyl Oxygen The lone pairs on the carbonyl oxygen act as a Lewis base. Coordination with Lewis acids (e.g., TiCl4, BF3·OEt2) further withdraws electron density from the carbonyl carbon, supercharging its electrophilicity for subsequent additions.

Site 3: The Aromatic Ring (Severely Deactivated) Due to the combined electron-withdrawing effects of the -CF3, Acetyl, -Cl, and -Br groups, the aromatic ring is virtually inert to Electrophilic Aromatic Substitution (EAS). Attempting EAS would require extreme conditions and yield complex mixtures, rendering it synthetically unviable.

Experimental Workflows: Orthogonal Functionalization

To harness the poly-electrophilic nature of this molecule, a self-validating, sequential functionalization strategy is employed. The workflow exploits the kinetic gap between C-Br oxidative addition and C-Cl SNAr.

Orthogonal functionalization workflow exploiting the reactivity gap between C-Br and C-Cl bonds.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2'-Br Objective: Couple an aryl boronic acid at C2' without activating the C4'-Cl bond.

-

Setup: In an oven-dried Schlenk flask under argon, combine 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone (1.0 equiv), aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

-

Catalyst Addition: Add Pd(PPh3)4 (5 mol%). The bulky, electron-rich phosphine ligands are not required here, as the C-Br bond is sufficiently reactive.

-

Solvent: Add degassed Toluene/H2O (4:1 v/v).

-

Reaction: Heat to 60°C. Causality check: Keeping the temperature at 60°C (rather than 90-100°C) prevents the oxidative addition of the C4'-Cl bond, ensuring chemoselectivity.

-

Validation: Monitor by LC-MS. The reaction is complete when the starting material mass disappears, replaced by the [M+H]+ of the monocoupled product. Isotope patterns will confirm the retention of the chlorine atom.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4'-Cl Objective: Displace the remaining C4'-Cl with a secondary amine.

-

Setup: To a microwave vial, add the intermediate from Protocol 1 (1.0 equiv), the secondary amine (e.g., morpholine, 3.0 equiv), and K2CO3 (2.0 equiv).

-

Solvent: Add a polar aprotic solvent like DMF or DMSO (0.2 M). Causality check: Polar aprotic solvents stabilize the charged transition state of the SNAr Meisenheimer complex.

-

Reaction: Heat to 110°C thermally or via microwave irradiation for 2 hours.

-

Validation: Monitor by TLC/LC-MS. The displacement of the chloride will result in a distinct polarity shift and the loss of the chlorine isotope pattern in the mass spectrum.

-

Workup: Dilute with water to precipitate the product or extract with EtOAc, followed by standard purification.

Conclusion

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a masterclass in orthogonal reactivity. By understanding the underlying thermodynamic (BDE) and kinetic (Meisenheimer stabilization) principles, researchers can predictably functionalize the C2'-Br, C4'-Cl, and carbonyl sites in a sequential manner. This makes it an invaluable scaffold for the rapid generation of complex, highly substituted molecular architectures in drug discovery.

References

-

Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions . National Institutes of Health (NIH).[Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv.[Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . Journal of the American Chemical Society - ACS Publications.[Link]

Sources

IUPAC name for 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

An In-depth Technical Guide to 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone: A Strategic Intermediate for Advanced Research

Abstract

This technical guide provides a comprehensive scientific overview of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone , a halogenated and trifluoromethylated aromatic ketone. While this specific substitution isomer is not extensively documented with experimental data in publicly accessible literature, this paper constructs a robust profile based on established principles of organic chemistry and analysis of structurally related analogues. We will delve into its structural elucidation, predictive physicochemical properties, proposed synthetic methodologies, and its potential applications as a strategic building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex, functionalized intermediates for the synthesis of novel molecules.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to any scientific investigation. The compound of interest is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 1-(2-Bromo-4-chloro-3-(trifluoromethyl)phenyl)ethan-1-one

-

Common Name: 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

-

Molecular Formula: C₉H₅BrClF₃O

-

Molecular Weight: 305.49 g/mol

The structure consists of an acetophenone core, where the phenyl ring is substituted at the 2'-, 3'-, and 4'-positions with bromo, trifluoromethyl (CF₃), and chloro groups, respectively. The presence of these specific functional groups, particularly the trifluoromethyl group and the halogens, imparts unique electronic and lipophilic properties, making it a desirable intermediate in drug discovery.[1] The CF₃ group often enhances metabolic stability and binding affinity of a parent molecule, while the halogen atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions.

Note: As of the date of this publication, a unique CAS number for this specific isomer has not been prominently assigned in major chemical databases, underscoring its status as a novel or rare research chemical.

Physicochemical and Spectroscopic Profile: An Analog-Based Analysis

Direct experimental data for the title compound is scarce. However, we can establish a reliable, predictive profile by examining the known properties of its close structural isomers and analogues. This comparative approach is a standard practice in chemical research for anticipating the behavior of novel compounds.

Predicted Physicochemical Properties

The following table summarizes experimental data for structurally similar compounds to provide a scientifically-grounded estimation of the properties for 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone.

| Property | 2-Bromo-4'-fluoro-3'-(CF₃)acetophenone[2] | 2'-Bromo-4'-chloro-5'-(CF₃)acetophenone[3] | 2-Bromo-4'-(CF₃)acetophenone[4] | Predicted: 2'-Bromo-4'-chloro-3'-(CF₃)acetophenone |

| CAS Number | 537050-14-9 | 1805584-92-2 | 383-53-9 | Not Available |

| Appearance | White to light yellow powder | Not Available | Solid | White to off-white solid |

| Molecular Weight | 285.04 | 305.49 | 267.04 | 305.49 |

| Melting Point (°C) | 42 - 46 | Not Available | 46 - 56 | 45 - 60 (Estimated) |

The prediction of a solid state and a melting point in the 45-60 °C range is based on the properties of its analogues, which are all solids with similar melting points.

Predicted Spectroscopic Signature

A robust analytical workflow is critical for structure confirmation. Based on established principles of spectroscopy, the following characteristics would be expected upon synthesis and purification of the target compound.[5][6][7]

-

¹H-NMR (Proton NMR):

-

Aromatic Region (δ 7.5-8.2 ppm): Two doublets are expected for the two remaining aromatic protons. The precise chemical shifts and coupling constants would depend on the complex electronic effects of the three adjacent substituents.

-

Methylene Protons (δ 4.5-5.0 ppm): A sharp singlet corresponding to the two protons of the α-bromomethyl group (-C(=O)CH₂Br) is anticipated. This region is highly characteristic for α-halo ketones.[8]

-

-

¹³C-NMR (Carbon NMR):

-

Carbonyl Carbon (δ > 185 ppm): A signal for the ketone carbonyl carbon is expected in the downfield region.

-

Aromatic Carbons (δ 120-140 ppm): At least six distinct signals are expected, four for the substituted carbons (C-Br, C-Cl, C-CF₃, C-C=O) and two for the carbons bearing protons. The carbon attached to the highly electronegative CF₃ group would exhibit a characteristic quartet due to C-F coupling.

-

CF₃ Carbon (δ ~120-125 ppm): A quartet signal for the trifluoromethyl carbon.

-

Methylene Carbon (δ ~30-35 ppm): A signal for the CH₂Br carbon.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of an aromatic ketone.

-

C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-Cl/C-Br Stretch: Absorptions in the fingerprint region below 800 cm⁻¹.

-

Proposed Synthetic Strategy: Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesize the title compound is via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[9] This strategy involves the acylation of a pre-functionalized benzene ring with an appropriate acylating agent.

Proposed Reaction Scheme

The proposed synthesis begins with the commercially available or synthetically accessible starting material, 1-bromo-3-chloro-2-(trifluoromethyl)benzene . This substrate is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Caption: Proposed Friedel-Crafts Acylation Workflow.

Step-by-Step Protocol (Proposed)

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with inert gas.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under nitrogen. The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of 1-bromo-3-chloro-2-(trifluoromethyl)benzene (1.0 eq.) and acetyl chloride (1.1 eq.) in the same dry solvent is added dropwise to the cooled catalyst suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by TLC or GC-MS.

-

Quenching & Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acetophenone derivative.

-

Validation: The structure of the final product must be unambiguously confirmed using the spectroscopic techniques outlined in Section 2.2.

Causality Note: The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acetyl chloride to form the highly electrophilic acylium ion, which is necessary to overcome the deactivating effects of the halogen and trifluoromethyl substituents on the aromatic ring.

Applications in Research and Drug Development

While the title compound itself has no documented biological activity, its value lies in its role as a versatile chemical intermediate. Molecules with similar substitution patterns are integral to the synthesis of high-value compounds, particularly in pharmaceuticals.[2][10]

-

Scaffold for Kinase Inhibitors: The trifluoromethylphenyl moiety is a common feature in many FDA-approved kinase inhibitors, such as Sorafenib.[1] This compound could serve as a starting point for novel inhibitors targeting kinases implicated in cancer.

-

Synthesis of Heterocycles: The α-bromo ketone functionality is a classic precursor for constructing various five- and six-membered heterocyclic rings (e.g., thiazoles, imidazoles, oxazoles) via reactions like the Hantzsch synthesis.[8] These heterocyclic cores are prevalent in a vast array of bioactive molecules.

-

Precursor for Anti-inflammatory Agents: Halogenated acetophenone derivatives are utilized in the development of anti-inflammatory and analgesic drugs.[2]

Caption: Role as a strategic intermediate in drug discovery.

Safety and Handling

α-Bromoacetophenones as a class are potent lachrymators (tear-inducing agents) and are corrosive and toxic.[11][12] Strict adherence to safety protocols is mandatory.

-

GHS Hazard Statements: Based on analogues, the compound should be treated as possessing hazards such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13][14][15]

-

Personal Protective Equipment (PPE): All handling must be conducted inside a certified chemical fume hood.[11] Required PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and a full-face shield.

-

A flame-resistant lab coat.

-

-

Handling and Storage: Avoid breathing dust, fumes, or vapor.[3][16] Wash hands thoroughly after handling. Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][11]

-

Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

Conclusion

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone represents a valuable yet under-explored chemical building block. While direct experimental characterization is not yet prevalent, this guide has established a comprehensive predictive profile through rigorous analysis of its chemical structure and comparison with known analogues. The proposed synthetic route via Friedel-Crafts acylation is robust and mechanistically sound. The true potential of this compound lies in its strategic use for synthesizing complex, high-value molecules for the pharmaceutical and agrochemical industries. Further research into its synthesis and reactivity is warranted and promises to unlock new avenues for discovery.

References

-

2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone. Chem-Impex. (Link available through search result[2])

-

How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis? (2020). Guidechem. (Link available through search result[8])

-

2-Bromo-3'-chloro-4'-fluoroacetophenone — Chemical Substance Information. NextSDS. (Link available through search result[13])

-

2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone Safety Data Sheet. AK Scientific, Inc. (Link available through search result[3])

-

2-Bromo-4'-(trifluoromethyl)acetophenone. PubChem, National Center for Biotechnology Information. (Link: [Link])

-

SAFETY DATA SHEET - 2-Bromo-3'-chloro-4'-fluoroacetophenone. Fisher Scientific. (Link available through search result[15])

-

2-Bromo-4'-(trifluoromethyl)propiophenone Safety Data Sheet. Apollo Scientific. (Link available through search result[16])

-

Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD. (Link available through search result[11])

-

2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. Thermo Fisher Scientific. (Link available through search result[17])

-

SAFETY DATA SHEET - Phenacyl bromide. (2025). Thermo Fisher Scientific. (Link available through search result[12])

-

An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers. (2025). Benchchem. (Link available through search result[5])

-

Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. (Link: [Link])

- Synthesis method of 2-chloro-3'-bromoacetophenone. (2014).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). RSC Medicinal Chemistry. (Link: [Link])

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). ResearchGate. (Link available through search result[6])

-

2-Bromo-4-(trifluoromethyl)acetophenone 95%. Sigma-Aldrich. (Link available through search result[18])

-

2-Bromo-4-(trifluoromethyl)acetophenone 95% Safety Information. Sigma-Aldrich. (Link available through search result)

-

4'-(Trifluoromethyl)acetophenone. (2026). ChemicalBook. (Link available through search result[19])

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor... (2019). Journal of Medicinal Chemistry. (Link: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. (Link: [Link])

-

Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. (2025). Molecules. (Link available through search result[7])

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. 2-Bromo-4 -(trifluoromethyl)acetophenone 95 383-53-9 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone [mdpi.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. nextsds.com [nextsds.com]

- 14. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. 2-溴-4′-(三氟甲基)苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 19. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

Investigating the Biological Potential of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone: A Technical Guide for Preclinical Research

Foreword: Unveiling the Therapeutic Promise of a Novel Halogenated Ketone

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and trifluoromethyl groups into small molecules has emerged as a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The compound 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone represents a compelling, yet underexplored, scaffold. Its unique electronic and steric profile—a consequence of the interplay between the bromo, chloro, and trifluoromethyl substituents on the acetophenone core—suggests a high potential for targeted biological activity. This guide provides a comprehensive framework for the initial preclinical evaluation of this compound, grounded in established scientific principles and methodologies. We will delve into the rationale behind prioritizing specific biological assays, provide detailed experimental protocols, and offer insights into the interpretation of potential outcomes. Our objective is to equip researchers and drug development professionals with a robust, evidence-based roadmap for unlocking the therapeutic potential of this intriguing molecule.

Core Rationale: Deconstructing the Molecular Architecture for Predicted Biological Activity

The structure of 2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is not a random assortment of functional groups; it is a carefully orchestrated combination of moieties known to influence biological interactions. A thorough analysis of its components provides a logical foundation for our investigational strategy.

-

The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly alters the electronic properties of the aromatic ring, enhancing the electrophilicity of the carbonyl carbon. This increased reactivity makes the ketone a potential target for nucleophilic attack by amino acid residues (e.g., cysteine, serine) within enzyme active sites, suggesting a possible role as an enzyme inhibitor. Furthermore, the lipophilicity conferred by the -CF3 group can improve membrane permeability and bioavailability.[1]

-

Halogen Atoms (Bromine and Chlorine): The presence of both bromine and chlorine atoms contributes to the molecule's overall lipophilicity and can facilitate interactions with hydrophobic pockets in target proteins.[2] Halogen bonding, a non-covalent interaction, is increasingly recognized as a significant factor in ligand-protein binding. These halogens also provide opportunities for further synthetic modification.[1]

-

The Acetophenone Scaffold: This core structure is a common feature in a wide range of biologically active compounds, including those with anti-inflammatory, analgesic, and kinase inhibitory properties.[1][3]

Based on this structural analysis, we can hypothesize several primary avenues of biological activity for investigation:

-

Enzyme Inhibition: Particularly targeting proteases and kinases.

-

Anticancer/Cytotoxic Activity: Through mechanisms such as apoptosis induction.

-

Anti-inflammatory Activity: Modulating inflammatory pathways.

The following sections will detail the experimental workflows to systematically test these hypotheses.